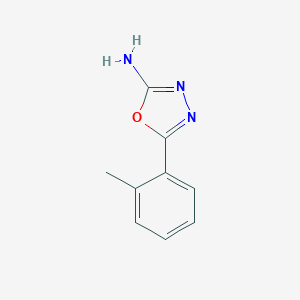

5-(2-甲基苯基)-1,3,4-恶二唑-2-胺

描述

The compound 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2-methylphenyl group suggests potential for varied chemical properties and biological activities.

Synthesis Analysis

The synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine derivatives has been achieved through electrochemical oxidation of semicarbazone at a platinum electrode in acetonitrile with lithium perchlorate as a supporting electrolyte . This method provides a green chemistry approach to synthesizing such compounds, avoiding the use of harsh reagents and conditions.

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of a similar compound, 5-phenyl-1,3,4-oxadiazole-2-amine, was determined by single-crystal X-ray diffraction, confirming its identity as a 1,3,4-oxadiazole derivative . Additionally, the structure of tertiary amides formed from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride was inferred from 1H and 13C NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives with primary amines has been explored, leading to the formation of various substituted triazoles under different conditions . This indicates that the 1,3,4-oxadiazole ring can participate in nucleophilic substitution reactions, which could be relevant for the chemical behavior of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the crystal structure of an energetic material precursor similar to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine was characterized by NMR, IR, DSC, and X-ray crystallography, revealing intermolecular hydrogen bonds and strong π-interactions . These interactions could affect the compound's stability, solubility, and reactivity.

科学研究应用

合成和抗菌活性

研究表明,合成了各种 1,3,4-恶二唑衍生物及其潜在的抗菌活性。在一项研究中,合成了新型的 1,2,4-三唑衍生物,其中某些化合物对测试微生物表现出良好或中等的活性,突出了这些衍生物在抗菌应用中的潜力 (Bektaş et al., 2007)。

抗癌评价

1,3,4-恶二唑衍生物的抗癌特性也已得到探索。在一项研究中,合成了一系列 2-{3-{4-[(5-芳基-1,2,4-恶二唑-3-基)甲氧基]苯基}异恶唑-5-基}-N-(3,4,5-三甲基苯基)噻唑-4-胺衍生物,并针对人癌细胞系进行了评估。这些化合物表现出良好至中等的活性,表明它们作为抗癌剂的潜力 (Yakantham et al., 2019)。

抗真菌评估和分子对接

合成了一系列 1,3,4-恶二唑衍生物,并评估了它们对各种人类病原真菌菌株的抗真菌活性。其中一些化合物表现出有希望的抗真菌活性,分子对接研究表明它们作为抗真菌药物的潜力 (Nimbalkar et al., 2016)。

电化学合成

2-氨基-5-(2-甲基苯基)-1,3,4-恶二唑衍生物的电化学合成也已得到探索。该方法涉及在铂电极上对半氨基甲腙进行电化学氧化,为这些化合物提供了一种独特的合成方法 (Kumar, 2012)。

安全和危害

Like all chemicals, oxadiazoles should be handled with care. Some may be harmful if swallowed, inhaled, or come into contact with skin. They may also pose environmental hazards4.

未来方向

The study of oxadiazoles is a vibrant field with many potential applications in pharmaceuticals and materials science. Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications5.

Please note that the information provided here is general and may not apply to “5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine”. For specific information about this compound, please refer to the relevant scientific literature or consult with a qualified expert.

属性

IUPAC Name |

5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBZVVKLLZAFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169922 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1750-78-3 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)